molecular formula C8H10Cl2O2 B084507 Hexahydroterephthaloyl chloride CAS No. 13170-66-6

Hexahydroterephthaloyl chloride

Cat. No. B084507
CAS RN: 13170-66-6
M. Wt: 209.07 g/mol
InChI Key: HXTYZWJVMWWWDK-UHFFFAOYSA-N
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Description

Hexahydroterephthaloyl chloride, also known as Cyclohexane-1,4-dicarbonyl dichloride, is a chemical compound with the molecular formula C8H10Cl2O2 . It has a molecular weight of 209.07 g/mol . The IUPAC name for this compound is cyclohexane-1,4-dicarbonyl chloride .


Molecular Structure Analysis

The molecular structure of Hexahydroterephthaloyl chloride consists of a cyclohexane ring with two carbonyl chloride groups attached at the 1 and 4 positions . The InChI representation of the molecule is InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2 . The Canonical SMILES representation is C1CC(CCC1C(=O)Cl)C(=O)Cl .


Physical And Chemical Properties Analysis

Hexahydroterephthaloyl chloride has a molecular weight of 209.07 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . It has two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 208.0057849 g/mol . The topological polar surface area is 34.1 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

  • Benzalkonium chloride, a preservative used in ophthalmic solutions, has been studied for its effects on epithelial conjunctival cells. It induces cell growth arrest and death at low concentrations, suggesting its toxicity could partly explain ocular surface disorders in patients undergoing long-term topical treatments with preservative-containing drugs (De Saint Jean et al., 1999).

  • Terephthaloyl chloride (TCl) and isophthaloyl chloride (ICl), used in polymers for flame resistance, chemical resistance, and temperature stability, have been studied for their hydrolytic stability. Their hydrolysis products in aqueous solutions indicate that TCl and ICl will not persist in aquatic systems long enough to have a sustained toxicological effect (Berti et al., 2006).

  • Quaternary ammoniums like benzalkonium chlorides have been investigated for their cytotoxic effects on human conjunctival cell lines, revealing their potential role in tissue damage and ocular surface disorders (Debbasch et al., 2001).

  • The interaction of benzalkonium chloride with tear film constituents has been studied, showing that it impairs lipid spread and formation of continuous surface layers, potentially explaining tear film instability and corneal epithelial barrier dysfunction (Georgiev et al., 2011).

  • The polycondensation reactions of ferrocene with terephthaloyl and adipoyl chloride have been explored for creating polymers with potential semi-conductive properties (AsaharaTeruzo et al., 1971).

  • Hydroxyethylstarch microcapsules, prepared using interfacial cross-linking with terephthaloyl chloride, have been studied for tumor immunotherapy application, demonstrating their potential as a drug delivery system (Devy et al., 2006).

Safety And Hazards

The safety and hazards of Hexahydroterephthaloyl chloride are not well-documented in the literature .

Future Directions

The future directions of research involving Hexahydroterephthaloyl chloride are not well-documented in the literature .

Relevant Papers

One relevant paper titled “Dehydrohalogenation Products of Hexahydroterephthaloyl Chloride. A Bifunctional Ketene and a Bicyclo[2.2.1]-heptan-7-one Derivative” discusses the dehydrohalogenation products of Hexahydroterephthaloyl chloride .

properties

IUPAC Name

cyclohexane-1,4-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYZWJVMWWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291864
Record name 1,4-Cyclohexanedicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydroterephthaloyl chloride

CAS RN

13170-66-6
Record name 1,4-Cyclohexanedicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13170-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexanedicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexane dicarbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.252.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
WR Hatchard, AK Schneider - Journal of the American Chemical …, 1957 - ACS Publications
Two compounds of novel structure have been prepared by the dehydrohalogenation of hexahydroterephthaloyl chloride with triethylamine. With excess amine, the major product was 1, …
Number of citations: 27 pubs.acs.org
JP Kleiman - 1960 - search.proquest.com
… (0.24 mole) of cis- and trans-hexahydroterephthaloyl chloride in 550 ml. of ether at reflux temperature. The reaction mixture was refluxed and stirred for an additional 20 hours. …
Number of citations: 0 search.proquest.com
KB Wiberg, KA Saegebarth - Journal of the American Chemical …, 1957 - ACS Publications
… Two compounds of novel structure have been prepared by the dehydrohalogenation of hexahydroterephthaloyl chloride with triethylamine. With excess amine, the major product was …
Number of citations: 35 pubs.acs.org
MB Polk, KB Bota, EC Akubuiro - Industrial & Engineering …, 1982 - ACS Publications
… The ABA block copolyester which was prepared by the reaction of hydroxyl terminated poly(2,2-diethyltrimethylene sebacate) with hexahydroterephthaloyl chloride and p,p'-…
Number of citations: 9 pubs.acs.org
DE APPLEQUIST, JP KLIEMAN - The Journal of Organic …, 1961 - ACS Publications
The amine of the title has been prepared by a Curtins degradation and isolated as its hydrated hydrochloride and perchlorate salts. Diazotization of the perchlorate in acetic acid …
Number of citations: 18 pubs.acs.org
P Zarras, O Vogl - Progress in polymer science, 1991 - Elsevier
… Another example of the synthesis of a stable isolable bisketene, in good yield is the reaction of hexahydroterephthaloyl chloride (LV) with triethylamine leading to two monomeric …
Number of citations: 37 www.sciencedirect.com
HL Yale - Journal of the American Chemical Society, 1957 - ACS Publications
Seven new mercurials have been synthesized for evaluation as diuretics. In part, their unique structural features arc that they possess either a-CON*(CH2CH—CH2) CH2CH (OCH3) …
Number of citations: 5 pubs.acs.org
J Ma - 1998 - library-archives.canada.ca
… Hatchard and ~chneider'~' reported the synthesis and isolation of 1,4cyclohexanedimethenone 13 in 8% yield by dehydrochlorination of hexahydroterephthaloyl chloride with …
Number of citations: 2 library-archives.canada.ca
J Liu, MFL Parker, S Wang, RR Flavell, FD Toste… - Chem, 2021 - cell.com
Found in biomolecules, pharmaceuticals, and agrochemicals, amide-containing molecules are ubiquitous in nature, and their derivatization represents a significant methodological goal …
Number of citations: 13 www.cell.com
E LeGoff - 1959 - search.proquest.com
… It was prepared by the dehydrochlorination of hexahydroterephthaloyl chloride (XII) with triethylamine. A second product obtained in this reaction was 7-oxobicyclo [2,2,l]heptane-l-…
Number of citations: 0 search.proquest.com

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